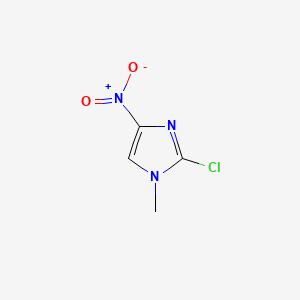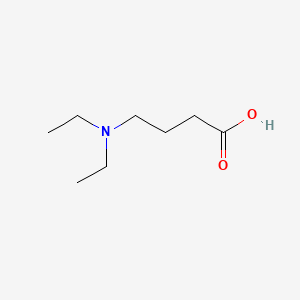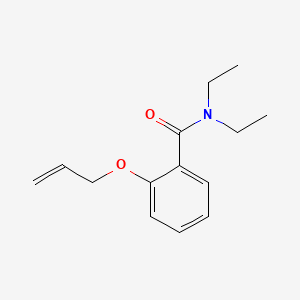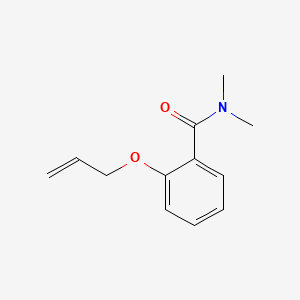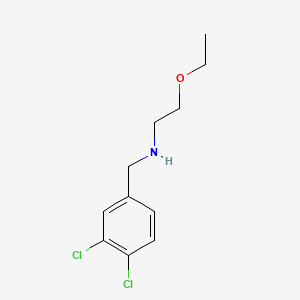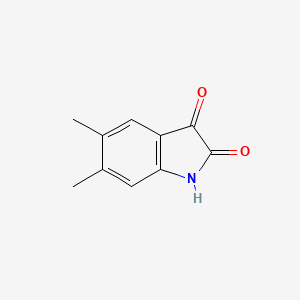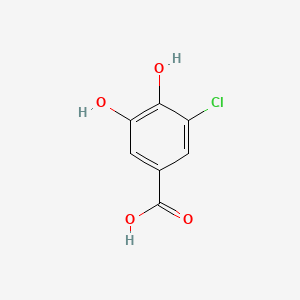
Di-2-naphthyl ether
Descripción general
Descripción
Di-2-naphthyl ether (DNE) is an ether derived from di-2-naphthol, an aromatic hydrocarbon. It is a colorless, highly viscous liquid with a characteristic odor. DNE is a versatile chemical compound that has a wide range of applications in the scientific and industrial fields. It is used as a solvent, a reagent, and in the synthesis of other compounds. Its unique properties make it suitable for a variety of applications, including laboratory experiments and research.
Aplicaciones Científicas De Investigación
Etherification Processes and Catalysts
Di-2-naphthyl ether has been explored in various etherification processes. One study examined alkyl 2-naphthyl ethers as precursors for fine chemicals used in perfumery and pharmaceuticals. Solid acid catalysts like acid-treated clays and heteropolyacids were tested for the etherification of β-naphthol with methanol, with dodecatungstophosphoric acid supported on K-10 clay showing high efficacy (Yadav & Krishnan, 1998). Another study focused on the catalytic etherification of 2-naphthol with ethanol over solid-acid catalysts like H-Beta zeolite, revealing its higher conversion and catalytic stability (Kim et al., 2003).
Protecting Groups in Chemical Synthesis
The application of 2-naphthylmethyl ether as a protecting group in chemical synthesis is significant. A method using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and β-pinene allowed the removal of 2-naphthylmethyl ether protecting groups on sensitive substrates, tolerating both acid and base-sensitive groups (Lloyd et al., 2017). Additionally, glycosylphosphatidylinositol anchor glycolipids bearing unsaturated lipids have been synthesized using 2-naphthyl-methyl ethers as permanent protecting groups, easily removed under acidic conditions (Lee, Seeberger & Varón Silva, 2016).
Photocyclomerization and Photochemical Reactions
The photochemistry of non-conjugated bichromophoric systems, including di-(α-naphthylmethyl)ether, has been studied. Irradiation of these compounds results in the formation of "cubane-like" photocyclomers (Todesco et al., 1983). Another research discussed intramolecular excimer formation in 2-(1-naphthyl)-ethyl 1-naphthylmethyl ether, providing insights into excimer properties based on spectral data (Todesco & Put, 1986).
Crystal Structure Analysis
A study on benzyl 2-naphthyl ether, used as a sensitizer for thermal paper, revealed its crystal structure. The molecule interacts with neighboring molecules via C—H⋯π intermolecular interactions, forming a herringbone arrangement (Kikuchi et al., 2019).
Synthesis and Catalyst Optimization
The synthesis of β-naphthyl methyl ether catalyzed by sodium bisulfate monohydrate has been explored. Optimal conditions for this synthesis resulted in a 78.3% yield as analyzed by HPLC (Lin De, 2002). Another research investigated the ultrasound-assisted synthesis of allyl 1-naphthyl ether, optimizing conditions to maximize yield using response surface methodology (Fernandes et al., 2011).
Propiedades
IUPAC Name |
2-naphthalen-2-yloxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRLNYVDCIYXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210205 | |
| Record name | Di-2-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-2-naphthyl ether | |
CAS RN |
613-80-9 | |
| Record name | 2-Naphthyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-2-naphthyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-2-naphthyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-2-naphthyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



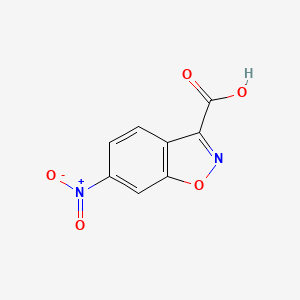
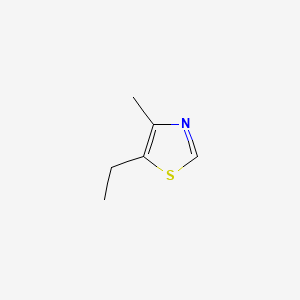
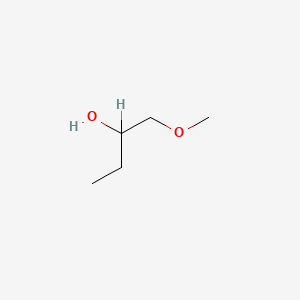
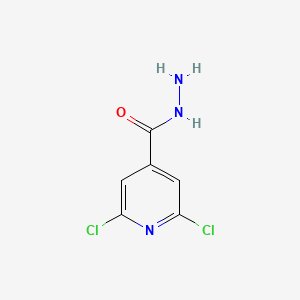
![5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole](/img/structure/B1294851.png)
